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molecular formula C11H8ClI B8528471 4-Iodo-1-chloromethylnaphthalene

4-Iodo-1-chloromethylnaphthalene

Cat. No. B8528471
M. Wt: 302.54 g/mol
InChI Key: AURFKYCRNSSKJD-UHFFFAOYSA-N
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Patent
US05106866

Procedure details

A mixture of 17.8 g of 1-iodo-naphthalene, 4.4 g of paraformaldehyde, 10.4 ml of acetic acid, 14.6 ml of concentrated hydrochloric acid and 6.6 ml of phosphoric acid was stirred at 80° to 85° C. and thereto another 20 ml of concentrated hydrochloric acid was added with stirring 8 times at intervals of 1 hour. The reaction mixture was poured into water and was extracted with benzene. After distilling away benzene, 18.5 g of 4-iodo-1-chloromethylnaphthalene was obtained.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)C=[CH:4][CH:3]=1.C=O.[ClH:14].P(=O)(O)(O)O.[C:20](O)(=O)[CH3:21]>O>[I:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:20]([CH2:21][Cl:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
IC1=CC=CC2=CC=CC=C12
Name
Quantity
4.4 g
Type
reactant
Smiles
C=O
Name
Quantity
14.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
6.6 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 80° to 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring 8 times at intervals of 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with benzene
DISTILLATION
Type
DISTILLATION
Details
After distilling away benzene

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C2=CC=CC=C12)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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